molecular formula C26H23N5O7 B10944660 5-[(4-{(1Z)-1-[2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

5-[(4-{(1Z)-1-[2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B10944660
M. Wt: 517.5 g/mol
InChI Key: VJXPFOWECSPGDY-PKAZHMFMSA-N
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Description

5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is a complex organic compound featuring multiple functional groups, including a pyrazole ring, a nitro group, and a furoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C26H23N5O7

Molecular Weight

517.5 g/mol

IUPAC Name

5-[[4-[(Z)-C-methyl-N-[[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C26H23N5O7/c1-16-13-24(31(35)36)29-30(16)14-18-3-5-20(6-4-18)25(32)28-27-17(2)19-7-9-21(10-8-19)37-15-22-11-12-23(38-22)26(33)34/h3-13H,14-15H2,1-2H3,(H,28,32)(H,33,34)/b27-17-

InChI Key

VJXPFOWECSPGDY-PKAZHMFMSA-N

Isomeric SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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